Lipophilicity Advantage: Higher XLogP3 vs. 4-Methoxy and 2-Methoxy Analogs Drives Membrane Permeability
The target compound, 2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile, has a computed XLogP3 of 4.7 [1]. In contrast, the 4-methoxyphenyl analog (2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile, CAS 126202-92-4) and the 2-methoxyphenyl analog (CAS 332018-29-8) both possess fewer hydrogen-bond acceptors and lower computed logP values (approximately 3.9) . This ~0.8 log unit increase translates to a roughly 6.3-fold higher theoretical partition coefficient, which is predictive of improved passive membrane permeability—a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile and 2-amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile; XLogP ~3.9 each |
| Quantified Difference | ΔXLogP ≈ +0.8 (approx. 6.3× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity within the drug-like range (LogP < 5) predicts superior passive membrane permeability, making this compound a more suitable starting point for intracellular-target programs compared to its mono-methoxy analogs.
- [1] PubChem CID 1099116. Computed Properties: XLogP3-AA = 4.7. National Center for Biotechnology Information (2025). View Source
